1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-5-6-8-14(11)20-16(22)17-10-13-9-12(2)18-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFZMKYEVWZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-6-methylpyrimidine, undergoes a nucleophilic substitution reaction with dimethylamine to form 2-(dimethylamino)-6-methylpyrimidine.
Urea Formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Target Compound :
- The pyrimidine core and o-tolyl group may offer a balance between lipophilicity (for membrane permeability) and moderate solubility, depending on the dimethylamino group’s ionization state.
Dimethylamino-Containing Pharmaceuticals
Compound B: USP Sumatriptan Succinate Related Compound A ([3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methanesulfonamide succinate)
- Structural Differences: Features a dimethylaminoethyl side chain attached to an indole ring, contrasting with the pyrimidine-linked dimethylamino group in the target compound.
- Functional Implications: The dimethylaminoethyl group in Sumatriptan analogs is critical for serotonin receptor (5-HT₁) agonism. In the target compound, the dimethylamino group on pyrimidine may serve as a hydrogen-bond acceptor or influence electronic properties of the ring .
Agrochemical Urea/Triazine Hybrids
Compound C: Methyl (E)-methoxyimino-{(E)-alpha-[1-(alpha,alpha,alpha-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate (CGA 279202)
- Structural Differences: Combines a triazine-linked trifluoromethylphenyl group with a methoxyimino acetate backbone, unlike the urea-pyrimidine scaffold of the target compound.
- Functional Implications: The trifluoromethyl group enhances pesticidal activity by resisting metabolic degradation. The target compound’s methyl and dimethylamino groups may offer similar stability advantages but with distinct steric effects .
Comparative Data Table
Research Findings and Implications
- Its dimethylamino group may mimic ATP-binding motifs .
- Agrochemical Potential: Structural parallels to triazine-based pesticides (e.g., Compound C) imply herbicidal or fungicidal activity, though this requires experimental validation .
- Synthetic Challenges : The o-tolyl group may introduce steric hindrance during synthesis, necessitating optimized coupling conditions compared to simpler urea derivatives .
Biological Activity
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea, also known as a urea derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde with an appropriate aromatic isocyanate. The general synthetic route is as follows:
-
Reagents :
- 2-(Dimethylamino)-6-methylpyrimidine-4-carbaldehyde
- o-Tolyl isocyanate
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
-
Procedure :
- The aldehyde is reacted with the isocyanate in the presence of a base at room temperature.
- The product is purified using column chromatography to yield the desired urea compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays have shown that the compound exhibits selective inhibition against renal cancer cells (Caki cells) with an IC50 value indicative of its potency.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Caki | 9.88 | Induces apoptosis via HDAC inhibition |
| HUVEC | 179.03 | Selective toxicity towards cancer cells |
The mechanism of action involves modulation of histone deacetylase (HDAC) activity, leading to altered expression of genes involved in cell cycle regulation and apoptosis. Molecular docking studies have indicated stable interactions with key residues in the HDAC active site, enhancing our understanding of its inhibitory effects on tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary tests suggest that it possesses significant antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Case Study: Anticancer Efficacy
A study conducted on renal cancer models demonstrated that treatment with this compound led to a marked reduction in tumor size and increased apoptosis markers compared to control groups. The study utilized flow cytometry to analyze apoptotic cell populations and Western blotting for protein expression analysis related to apoptosis (Bax/Bcl-2 ratio). -
Case Study: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing promising results that warrant further exploration into its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- HDAC Inhibition : By inhibiting HDACs, this compound alters histone acetylation status, leading to changes in gene expression that promote apoptosis in cancer cells.
- Antimicrobial Mechanisms : Potential mechanisms include interference with bacterial protein synthesis or cell wall integrity, although more research is needed to elucidate these pathways.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(o-tolyl)urea?
Answer:
The synthesis typically involves:
- Step 1: Reacting 2-(dimethylamino)-6-methylpyrimidin-4-amine with a methylating agent (e.g., methyl iodide) to introduce the methyl group.
- Step 2: Coupling the pyrimidine intermediate with o-tolyl isocyanate via nucleophilic addition to form the urea linkage .
Optimization strategies: - Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.
- Control reaction temperature (50–70°C) to balance reaction rate and side-product formation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to ensure purity .
Basic: How is structural characterization performed for this compound?
Answer:
Key analytical methods include:
- NMR spectroscopy: H and C NMR confirm the urea linkage (e.g., NH signals at δ 8.2–8.5 ppm) and pyrimidine ring substitution patterns .
- Mass spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 299.378 for CHNO) .
- X-ray crystallography: Rarely available but resolves absolute stereochemistry in related urea-pyrimidine hybrids .
Basic: What are the solubility and stability considerations for this compound in experimental settings?
Answer:
- Solubility: Poor aqueous solubility; requires DMSO or ethanol for dissolution in biological assays. Solubility in DMSO: ~10 mM .
- Stability: Degrades under strongly acidic/basic conditions. Store at -20°C in inert atmospheres to prevent oxidation of the dimethylamino group .
Intermediate: How can researchers design in vitro assays to evaluate its enzyme inhibition potential?
Answer:
- Target selection: Prioritize kinases (e.g., EGFR, VEGFR) or epigenetic regulators (e.g., HDACs) based on structural analogs .
- Assay design:
- Data validation: Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Intermediate: What structural analogs of this compound have been studied, and how do substitutions affect activity?
Answer:
Key analogs and substituent effects:
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported anticancer efficacy?
Answer:
Contradictions often arise from:
- Off-target effects: Use CRISPR-edited cell lines to isolate target-specific activity (e.g., EGFR-knockout vs. wild-type) .
- Metabolic variability: Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives in different cell models .
Example: A 2019 study found that N-demethylation of the dimethylamino group reduces potency by 90%, explaining variability in cell-based vs. enzyme assays .
Advanced: What experimental strategies address low bioavailability in preclinical models?
Answer:
- Prodrug design: Introduce phosphate esters on the urea NH group to enhance aqueous solubility .
- Nanoparticle encapsulation: Use PEGylated liposomes to improve plasma half-life (tested in murine models with 40% bioavailability improvement) .
- CYP450 inhibition: Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
Advanced: How can researchers elucidate the compound’s mechanism of action when target deconvolution is challenging?
Answer:
- Chemical proteomics: Use immobilized compound analogs to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomic profiling: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Thermal shift assays: Monitor protein thermal stability changes to infer direct target engagement .
Advanced: What computational methods predict binding modes with potential biological targets?
Answer:
- Molecular docking: Use AutoDock Vina with kinase domains (e.g., PDB: 1M17 for EGFR) to predict binding poses. Key interactions: urea NH with kinase hinge region .
- MD simulations: Run 100-ns simulations to assess stability of predicted complexes (RMSD < 2 Å indicates viable binding) .
- Free energy calculations: MM/GBSA estimates binding affinities (ΔG ~ -8 kcal/mol correlates with sub-µM IC) .
Advanced: How can researchers reconcile discrepancies in cytotoxicity data across different cancer cell lines?
Answer:
- Genomic profiling: Correlate sensitivity with tumor mutational burden (e.g., EGFR mutations in NSCLC vs. wild-type in breast cancer) .
- Redox environment: Measure intracellular glutathione levels; compounds with electrophilic urea groups may show higher toxicity in high-GSH environments .
- 3D vs. 2D models: Compare IC in monolayer vs. spheroid cultures to account for penetration limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
